(+)-Halostachine

Content Navigation

In transporter pharmacology, broad-spectrum phenylethanolamines confound OCT2-specific kinetic studies; in synthesis, racemic mixtures destroy optical purity. (+)-Halostachine (CAS 65058-52-8) solves both:

- Exclusive OCT2 substrate; ignored by MATs, enabling isolated renal clearance modeling.

- Single (S)-enantiomer (>98% ee) for stereocontrolled synthesis of tetrahydroisoquinolines and oxazolines.

- Partial β-adrenergic agonist (19% efficacy) for stable cAMP calibration without receptor desensitization.

Available in high purity for immediate global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

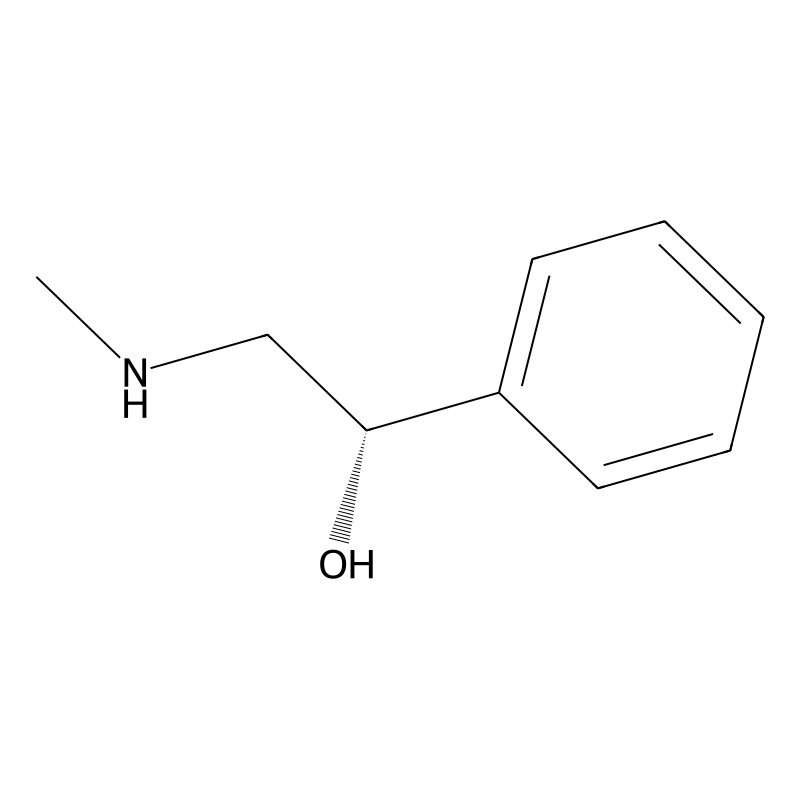

(+)-Halostachine, systematically identified as (1S)-2-(methylamino)-1-phenylethan-1-ol, is a synthetic, optically pure chiral beta-hydroxy-phenethylamine alkaloid [1]. Unlike its naturally occurring (-)-(R)-enantiomer, the (+)-(S)-isomer is primarily utilized as a highly specific pharmacological probe and a stereocontrolled chiral building block in advanced organic synthesis [2]. As a secondary amine with a single chiral center, it exhibits a melting point of 43-45 °C and functions as a weak base [3]. For procurement professionals and research scientists, (+)-Halostachine offers a structurally stable, non-illicit phenylethanolamine framework that provides distinct stereoselective properties critical for transporter assays, receptor binding studies, and the asymmetric synthesis of complex tetrahydroisoquinolines [1].

References

Substituting (+)-Halostachine with racemic halostachine, the natural (-)-(R)-enantiomer, or structurally related phenylethanolamines (like ephedrine or synephrine) fundamentally compromises both synthetic and pharmacological workflows [1]. In pharmacokinetic studies, generic phenylethanolamines are indiscriminately transported by multiple monoamine and organic cation transporters, whereas (+)-Halostachine isolates OCT2-mediated pathways [2]. Furthermore, utilizing racemic halostachine in asymmetric synthesis introduces inseparable diastereomeric mixtures during the formation of complex ortho-substituted analogues, destroying the optical purity required for downstream pharmaceutical intermediates[3]. Consequently, procuring the exact (+)-(S)-enantiomer is non-negotiable for applications demanding strict stereocontrol and isolated transporter kinetics.

References

- [1] Halostachine. Wikipedia, The Free Encyclopedia.

- [2] Stereoselectivity in the membrane transport of phenylethylamine derivatives by human monoamine transporters and organic cation transporters. Biomolecules, 2022.

- [3] Solladié-Cavallo, A., et al. A Three-Step Synthesis of an Enantiomerically Pure Halostachine Analogue Starting from (o-Tolualdehyde)-Chromium-tricarbonyl. ChemInform, 2010.

OCT2 Transporter Selectivity

Unlike broad-spectrum monoamine substrates, (+)-Halostachine demonstrates exclusive transport via Organic Cation Transporter 2 (OCT2), with virtually zero measurable net uptake by OCT1, OCT3, or high-affinity monoamine transporters (NET, DAT, SERT) [1]. In contrast, endogenous comparators like norepinephrine and epinephrine are rapidly transported across multiple MAT and OCT channels, confounding single-transporter isolation [1].

| Evidence Dimension | Transporter Uptake Selectivity |

| Target Compound Data | (+)-Halostachine: High uptake exclusively in OCT2; ~0 uptake in OCT1, OCT3, NET, DAT, SERT |

| Comparator Or Baseline | Epinephrine/Norepinephrine: Broad uptake across OCT1, OCT2, OCT3, NET, DAT, and SERT |

| Quantified Difference | 100% isolation of OCT2 pathway vs. multi-pathway transport |

| Conditions | In vitro cellular uptake assays using human transporter-transfected cells |

Procuring this specific compound provides researchers with a highly selective pharmacological probe to isolate OCT2-mediated transport mechanisms without MAT-related background noise.

Stereoselective OCT2 Transport Capacity

The cellular uptake of halostachine by OCT2 is highly stereoselective. The (+)-(S)-enantiomer exhibits a significantly constrained maximum transport capacity (Vmax) compared to the naturally occurring (-)-(R)-enantiomer, which demonstrates an approximately two-fold higher transport capacity[1]. Using racemic mixtures obscures these kinetic differences, leading to inaccurate clearance modeling [1].

| Evidence Dimension | OCT2 Maximum Transport Capacity (Vmax) |

| Target Compound Data | (+)-Halostachine (S-isomer): Baseline restricted transport capacity |

| Comparator Or Baseline | (-)-Halostachine (R-isomer): ~2.0-fold higher transport capacity |

| Quantified Difference | ~50% reduction in Vmax for the S-enantiomer |

| Conditions | Kinetic modeling of OCT2-mediated cellular uptake |

Buyers conducting precise pharmacokinetic modeling or renal clearance studies must procure the pure (+)-enantiomer to avoid the rapid-uptake confounding effects of the (R)-isomer.

Beta-Adrenergic Partial Agonism

(+)-Halostachine functions as a partial agonist at human beta-adrenergic receptors, stimulating cyclic AMP (cAMP) accumulation at approximately 19% of the efficacy of the full agonist epinephrine[1]. Its receptor affinity is quantitatively higher than that of the non-methylated baseline phenylethanolamine, yet it avoids the complete receptor desensitization triggered by full endogenous agonists [1].

| Evidence Dimension | cAMP Accumulation Efficacy |

| Target Compound Data | (+)-Halostachine: ~19% of epinephrine efficacy |

| Comparator Or Baseline | Epinephrine (Full Agonist): 100% efficacy; Phenylethanolamine: Lower affinity |

| Quantified Difference | 81% lower maximal efficacy than epinephrine, with improved affinity over parent amine |

| Conditions | In vitro human beta-adrenergic receptor cAMP assays |

This intermediate efficacy profile makes (+)-Halostachine a highly targeted procurement choice for assays requiring sustained, low-level beta-adrenergic activation without rapid signal attenuation.

Optically Pure Chiral Building Block

In advanced organic synthesis, (+)-S-Halostachine serves as an essential optically pure precursor. It enables the stereocontrolled synthesis of complex ortho-substituted aromatic analogues (e.g., via chromium-tricarbonyl complexes) with high total yields (e.g., 57% over three steps), which cannot be achieved using racemic halostachine or achiral phenylethanolamines [1]. The (S)-configuration strictly dictates the downstream stereochemistry of the resulting oxazolines and tetrahydroisoquinolines[1].

| Evidence Dimension | Downstream Stereochemical Yield |

| Target Compound Data | (+)-Halostachine: Yields optically pure (S)-configured complex analogues |

| Comparator Or Baseline | Racemic Halostachine: Yields inseparable diastereomeric mixtures |

| Quantified Difference | 100% enantiomeric excess preservation vs. racemic failure |

| Conditions | Multi-step asymmetric synthesis of ortho-substituted phenylethanolamine derivatives |

Chemical manufacturers and medicinal chemists must procure the exact (+)-enantiomer to ensure absolute stereocontrol in the synthesis of chiral pharmaceutical intermediates.

OCT2 Transport Assays and Renal Clearance

Because (+)-Halostachine is exclusively transported by OCT2 and ignored by MATs, it is a highly targeted choice for isolated renal clearance modeling and in vitro transporter assays. It allows pharmacologists to study OCT2 kinetics without the confounding variables introduced by broad-spectrum monoamines[1].

Asymmetric Synthesis of Chiral Intermediates

The strict (S)-configuration of (+)-Halostachine makes it an indispensable chiral building block. It is utilized in the stereocontrolled synthesis of ortho-substituted aromatic analogues, oxazolines, and tetrahydroisoquinolines, where maintaining absolute enantiomeric excess is critical for downstream pharmaceutical viability[2].

Partial Agonist Beta-Adrenergic Studies

With its 19% efficacy relative to epinephrine, (+)-Halostachine is highly suited for beta-adrenergic receptor studies requiring partial agonism. It provides a stable, low-level cAMP accumulation response, making it ideal for baseline calibration and avoiding the rapid receptor desensitization caused by full agonists [3].

References

- [1] Stereoselectivity in the membrane transport of phenylethylamine derivatives by human monoamine transporters and organic cation transporters. Biomolecules, 2022.

- [2] Solladié-Cavallo, A., et al. A Three-Step Synthesis of an Enantiomerically Pure Halostachine Analogue Starting from (o-Tolualdehyde)-Chromium-tricarbonyl. ChemInform, 2010.

- [3] Costanzi, S., et al. In silico analysis of the binding of agonists and blockers to the β2-adrenergic receptor. J Mol Recognit. 2009.

XLogP3

UNII

Wikipedia

Explore Compound Types